Cas no 135356-97-7 ((1S,2S)-2-(benzyloxy)cyclopentan-1-ol)

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol, 2-(phenylmethoxy)-, (1R,2R)-rel-
- (1S,2S)-2-(benzyloxy)cyclopentan-1-ol
-
- MDL: MFCD29060379
- インチ: 1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1
- InChIKey: ZLAPGVQTWHCDPT-VXGBXAGGSA-N
- SMILES: [C@@H]1(O)CCC[C@H]1OCC1=CC=CC=C1
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254825-1.0g |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-254825-5.0g |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
Enamine | EN300-254825-0.5g |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 0.5g |
$824.0 | 2024-06-19 | |
1PlusChem | 1P01C3QM-5g |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 5g |
$3851.00 | 2023-12-22 | |
Aaron | AR01C3YY-2.5g |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 2.5g |
$2873.00 | 2025-02-09 | |
Aaron | AR01C3YY-50mg |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 50mg |
$362.00 | 2025-02-09 | |
1PlusChem | 1P01C3QM-1g |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 1g |
$1369.00 | 2023-12-22 | |
Aaron | AR01C3YY-500mg |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
A2B Chem LLC | AW43534-500mg |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 500mg |
$903.00 | 2024-04-20 | |
A2B Chem LLC | AW43534-100mg |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |
135356-97-7 | 95% | 100mg |
$421.00 | 2024-04-20 |
(1S,2S)-2-(benzyloxy)cyclopentan-1-ol 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
5. Book reviews
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(1S,2S)-2-(benzyloxy)cyclopentan-1-olに関する追加情報
Introduction to (1S,2S)-2-(benzyloxy)cyclopentan-1-ol and Its Significance in Chemical and Pharmaceutical Research
CAS no. 135356-97-7 refers to a specific chemical compound, (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, which has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its stereochemistry and functional groups, represents a promising candidate for further exploration in drug development and synthetic chemistry.
The molecular structure of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol consists of a cyclopentanone backbone with a benzyloxy group attached at the 2-position and an (1S,2S) configuration at the stereocenters. This specific arrangement not only contributes to its distinct chemical behavior but also opens up possibilities for diverse applications in medicinal chemistry. The presence of the benzyloxy group enhances the compound's solubility and stability, making it a valuable intermediate in synthetic processes.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol makes it an attractive subject for studying the impact of molecular handedness on biological activity. Researchers have been exploring its potential as a building block for more complex molecules, particularly in the synthesis of enantiomerically pure drugs that exhibit improved efficacy and reduced side effects.
One of the most compelling aspects of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol is its versatility in synthetic chemistry. The compound's structure allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. For instance, the benzyloxy group can be readily removed or replaced with other functional groups, facilitating the synthesis of a wide range of derivatives. This flexibility has made it a valuable tool in the development of novel therapeutic agents.
Recent studies have highlighted the potential of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol in the field of drug discovery. Its unique structural features have been investigated for their ability to interact with biological targets such as enzymes and receptors. Preliminary research suggests that this compound may exhibit inhibitory activity against certain enzymes involved in disease pathways, making it a promising candidate for further development as an active pharmaceutical ingredient (API).
The synthesis of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol presents an interesting challenge due to its stereochemical complexity. Advanced synthetic techniques have been employed to achieve high enantiomeric purity, ensuring that the compound's biological activity is not compromised by the presence of racemic impurities. Methods such as asymmetric synthesis and chiral resolution have been particularly effective in producing this compound with the desired stereochemical configuration.
The pharmaceutical industry has shown considerable interest in chiral compounds like (1S,2S)-2-(benzyloxy)cyclopentan-1-ol due to their potential therapeutic benefits. Enantiomerically pure drugs often exhibit superior pharmacokinetic properties compared to their racemic counterparts. This has led to increased investment in research aimed at developing efficient methods for synthesizing chiral intermediates such as this compound.
As our understanding of molecular interactions continues to evolve, compounds like (1S,2S)-2-(benzyloxy)cyclopentan-1-ol are expected to play a crucial role in the development of next-generation pharmaceuticals. Their unique structural features and synthetic accessibility make them ideal candidates for exploring new therapeutic strategies. Further research is warranted to fully elucidate their potential applications and optimize their use in drug development.
In conclusion, (1S,2S)-2-(benzyloxy)cyclopentan-1-ol represents a significant advancement in chemical and pharmaceutical research. Its distinct structural properties and potential applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new possibilities for this compound, it is likely to remain at the forefront of scientific innovation in the coming years.
135356-97-7 ((1S,2S)-2-(benzyloxy)cyclopentan-1-ol) Related Products
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)
- 13977-28-1(Embramine Hydrochloride)
- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 865363-93-5(Islatravir)
- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)




